molecular formula C13H7FN4OS2 B2605090 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-21-1

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2605090
CAS No.: 862975-21-1
M. Wt: 318.34
InChI Key: ZQUHAWQFOYMUPS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorinated benzothiazole, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with sulfur and an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine or hydrazine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: It is explored for use in organic photovoltaic cells and field-effect transistors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its combination of a fluorinated benzothiazole, thiophene, and oxadiazole rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN4OS2/c14-7-3-1-4-8-10(7)15-13(21-8)16-12-18-17-11(19-12)9-5-2-6-20-9/h1-6H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUHAWQFOYMUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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